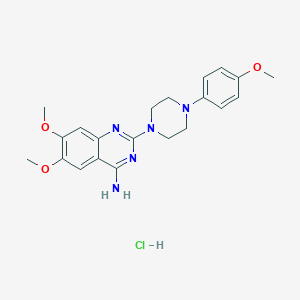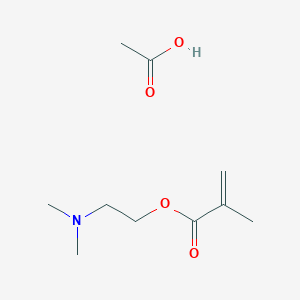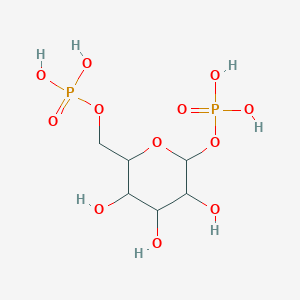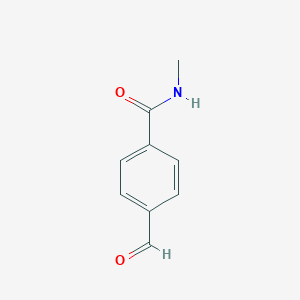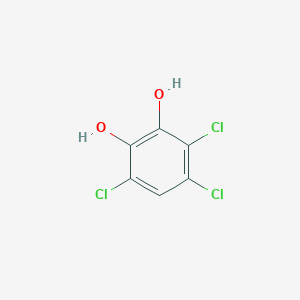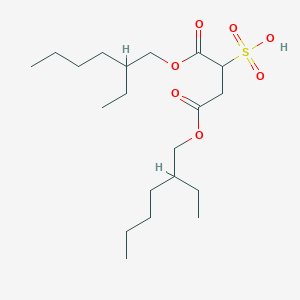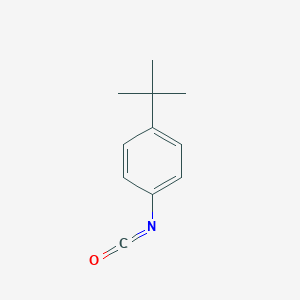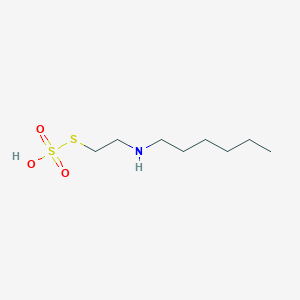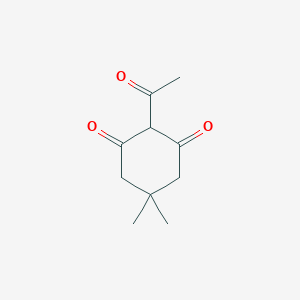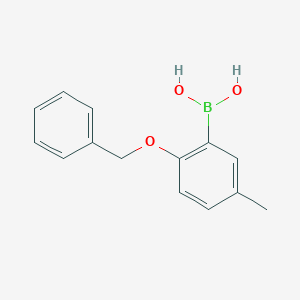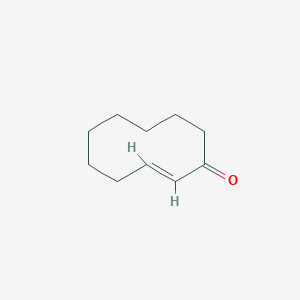
(E)-2-Cyclodecen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-Cyclodecen-1-one, also known as (E)-2-CDK, is a cyclic ketone that has attracted significant attention in the scientific community due to its unique chemical properties and potential applications. This compound is a colorless liquid with a pleasant odor and is widely used in various industries, including pharmaceuticals, fragrance, and flavor. It is synthesized from the reaction of cyclopentadiene and acrolein, and its chemical structure is shown below.
作用機序
The mechanism of action of (E)-2-CDK is not fully understood, but it is believed to act by modulating the activity of certain enzymes and receptors in the body. For example, (E)-2-CDK has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. It has also been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in regulating glucose and lipid metabolism.
生化学的および生理学的効果
(E)-2-CDK has been shown to have several biochemical and physiological effects, including anti-inflammatory, analgesic, and antitumor activities. In animal studies, (E)-2-CDK has been found to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), and to inhibit the growth of cancer cells. It has also been shown to improve glucose tolerance and insulin sensitivity in diabetic mice.
実験室実験の利点と制限
One of the main advantages of (E)-2-CDK is its high purity and stability, which makes it an ideal compound for laboratory experiments. It is also relatively easy to synthesize and can be produced in large quantities. However, (E)-2-CDK is highly reactive and can undergo isomerization or degradation under certain conditions, which can affect its biological activity. Therefore, it is important to handle (E)-2-CDK with care and to optimize the reaction conditions to ensure its stability and purity.
将来の方向性
There are several future directions for the research on (E)-2-CDK. One potential area of interest is its use as a drug candidate for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of research is the development of novel synthetic routes for (E)-2-CDK that can improve its yield and purity. Additionally, the biological activity and mechanism of action of (E)-2-CDK need to be further elucidated to fully understand its potential applications in various fields of science.
Conclusion:
In conclusion, (E)-2-CDK is a unique cyclic ketone that has attracted significant attention in the scientific community due to its potential applications in various fields of science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of (E)-2-CDK and to develop novel applications for this compound.
合成法
The synthesis of (E)-2-CDK is a two-step process that involves the reaction of cyclopentadiene and acrolein in the presence of a catalyst. The first step is the Diels-Alder reaction, which produces the adduct 2,5-norbornadiene. The second step involves the thermal isomerization of 2,5-norbornadiene to (E)-2-CDK. This reaction is highly selective, and the yield of (E)-2-CDK can be improved by optimizing the reaction conditions, such as temperature and catalyst concentration.
科学的研究の応用
(E)-2-CDK has been extensively studied for its potential applications in various fields of science. In the pharmaceutical industry, (E)-2-CDK has been found to exhibit anti-inflammatory, analgesic, and antitumor properties. It has also been explored as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. In the fragrance and flavor industry, (E)-2-CDK is widely used as a key ingredient in perfumes, soaps, and detergents due to its pleasant odor and stability.
特性
CAS番号 |
10035-98-0 |
|---|---|
製品名 |
(E)-2-Cyclodecen-1-one |
分子式 |
C10H16O |
分子量 |
152.23 g/mol |
IUPAC名 |
(2E)-cyclodec-2-en-1-one |
InChI |
InChI=1S/C10H16O/c11-10-8-6-4-2-1-3-5-7-9-10/h6,8H,1-5,7,9H2/b8-6+ |
InChIキー |
ZJVWSGLEWZZJFQ-SOFGYWHQSA-N |
異性体SMILES |
C1CCC/C=C/C(=O)CCC1 |
SMILES |
C1CCCC=CC(=O)CCC1 |
正規SMILES |
C1CCCC=CC(=O)CCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




